Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

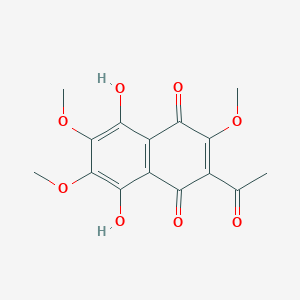

Al(thd)3 is a compound with applications in the field of chemistry, particularly in coordination compounds and material sciences. It has been extensively studied for its unique properties and applications.

Synthesis Analysis

The synthesis of Al(thd)3 involves complex chemical processes. These compounds have been synthesized and characterized using techniques like NMR, UV-visible spectroscopy, X-ray diffraction, and mass spectrometry (Richeter, Thion, van der Lee, & Leclercq, 2006).

Molecular Structure Analysis

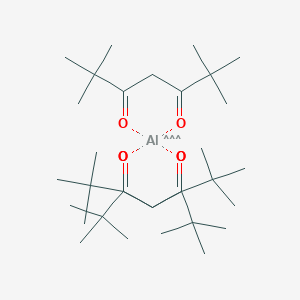

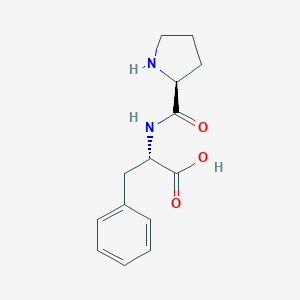

The molecular structure of Al(thd)3 has been determined through methods like gas-phase electron diffraction, quantum chemical (DFT) calculations, and X-ray crystallography. These studies reveal that Al(thd)3 has a coordination polyhedron best described as a slightly distorted octahedron (Belova, Dalhus, Girichev, Giricheva, Haaland, Kuzmima, & Zhukova, 2011).

Wissenschaftliche Forschungsanwendungen

Hydrogen and Energy Storage

Aluminum hydride (AlH3) and its derivatives are recognized for their potential as hydrogen and energy storage materials, given their high energy density. These compounds have been explored for use in rocket fuels, explosives, reducing agents, and as a hydrogen source for portable fuel cells. The synthesis, crystallographic structures, thermodynamics, kinetics, and potential regeneration routes of aluminum hydride have been subjects of extensive research (Graetz et al., 2011).

Molecular Structure Analysis

The molecular structure of tris-2,2,6,6-tetramethyl-heptane-3,5-dione aluminum, or Al(thd)3, has been characterized using quantum chemical calculations, X-ray crystallography, and gas-phase electron diffraction. These studies provide detailed insights into the molecular configuration, showcasing its D3 symmetry and bond distances, contributing to a deeper understanding of aluminum complexes in various states (Belova et al., 2011).

Chemical Vapor Deposition (CVD) Applications

The use of aluminum β-diketonates, such as aluminum tris-tetramethyl-heptanedionate [Al(thd)3], has been investigated in the chemical vapor deposition (CVD) of Al2O3 films. This method is crucial for producing abrasion-resistant materials for cutting tools and has advantages over traditional AlCl3-based processes due to less corrosiveness and lower deposition temperatures. The resulting Al2O3 films exhibit crystallinity at significantly lower temperatures, highlighting the potential of aluminum β-diketonates in advanced material synthesis (Devi et al., 2002).

Surface Science and Engineering

In the realm of surface science, the interaction of aluminum with various materials, including organic electroactive devices, has been scrutinized. For instance, the interface formation between aluminum and p-sexiphenyl (6P) has been explored, revealing insights into the physicochemical interactions at the metal-organic interface. This research is pivotal for optimizing aluminum's use in electronic and photonic applications, ensuring compatibility and enhanced performance of materials (Koch et al., 1999).

Safety And Hazards

Eigenschaften

InChI |

InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIGDHMCMRAAAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60AlO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)- | |

CAS RN |

14319-08-5 |

Source

|

| Record name | NSC174884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

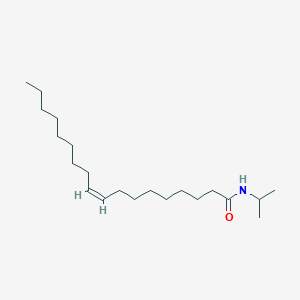

![Cytidine,[5-3H]](/img/structure/B77100.png)

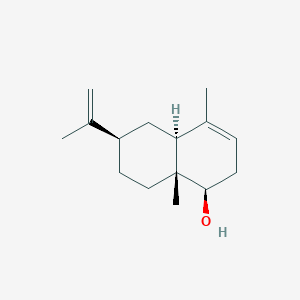

![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)